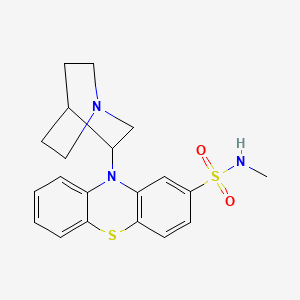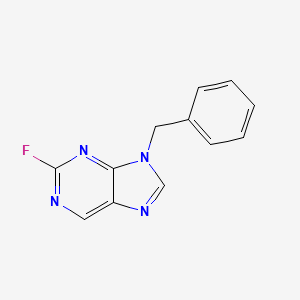
Cefetamet pivoxyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefetamet pivoxyl is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to form the active agent, cefetamet. Cefetamet exhibits excellent in vitro activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It is particularly effective against β-lactamase-producing strains of H. influenzae and M. catarrhalis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cefetamet pivoxyl involves a multi-step synthetic process. One method includes reacting (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid with p-nitrophenol, followed by the addition of 7-ADCA (7-aminocephalosporanic acid). The reaction mixture is then adjusted with hydrochloric acid to obtain cefetamet. The final step involves reacting cefetamet with iodometyl pivalate and adding hydrochloric acid to generate this compound hydrochloride .
Industrial Production Methods: Industrial production of this compound often involves the use of fluidized bed spray methods to create fine granules. These granules are then coated with a film-forming material, plasticizer, and antiblocking agent to improve the taste and ease of administration .
Chemical Reactions Analysis
Types of Reactions: Cefetamet pivoxyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound in the body releases the active cefetamet, which then exerts its antibacterial effects .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis in the gastrointestinal tract.
Oxidation: Reaction with oxidizing agents under controlled conditions.
Substitution: Reaction with various nucleophiles under specific conditions.
Major Products: The primary product of hydrolysis is cefetamet, which is the active antibacterial agent. Other reactions may yield various intermediates and by-products depending on the reagents and conditions used .
Scientific Research Applications
Cefetamet pivoxyl has been extensively studied for its antibacterial properties. It is used in the treatment of upper and lower respiratory tract infections, urinary tract infections, and gonorrhea. Its broad-spectrum activity makes it effective against a wide range of Gram-positive and Gram-negative bacteria .
In addition to its clinical applications, this compound is also used in research to study bacterial resistance mechanisms and the efficacy of β-lactam antibiotics. Its stability against β-lactamases makes it a valuable tool in microbiological and pharmacological studies .
Mechanism of Action
Cefetamet pivoxyl exerts its antibacterial effects by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to one or more of the penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. The inhibition of PBPs leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefaclor: Another third-generation cephalosporin with similar antibacterial activity.
Ceftibuten: Known for its oral bioavailability and effectiveness against respiratory pathogens.
Cefixime: Used for treating various bacterial infections, including respiratory and urinary tract infections.
Cefetamet pivoxyl stands out due to its improved activity against β-lactamase-producing strains and its effectiveness in treating a wide range of infections.
Properties
Molecular Formula |
C20H25N5O7S2 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/t12-,16-/m1/s1 |
InChI Key |
DASYMCLQENWCJG-MLGOLLRUSA-N |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
Synonyms |
7-(2 (2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-desacetoxyceph-3-em-4-carboxylic acid pivaloyloxymethyl ester cefetamet pivaloyloxymethyl ester cefetamet pivoxil cefetamet pivoxyl Ro 15-8075 Ro-15-8075 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol](/img/structure/B1207167.png)

![2-(3,4-dichlorophenyl)-6-methylsulfonyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207169.png)











